molecular formula C9H11FN2O2S B13574701 2-(4-Amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione

2-(4-Amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B13574701
M. Wt: 230.26 g/mol
InChI Key: PHBBLIGHSIZPRH-UHFFFAOYSA-N
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Description

2-(4-Amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a fluorine atom, and a thiazolidine-1,1-dione ring structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 4-amino-2-fluorophenylmethanol with thiazolidine-1,1-dione under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetone, and a base, such as pyridine, at room temperature. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting the reaction parameters, such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and fluorine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

2-(4-Amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
  • 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole
  • 4-Amino-2-fluorophenylboronic acid pinacol ester

Uniqueness

2-(4-Amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(4-Amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H11FN2O2S
  • Molecular Weight : 230.3 g/mol
  • CAS Number : 1250131-24-8
  • Purity : 95%

The compound features a thiazolidine ring which is known for its diverse biological activities. The presence of a fluorinated aromatic amine group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways.
  • Antioxidant Activity : It may exert protective effects against oxidative stress by scavenging free radicals.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
Non-small cell lung15.7250.68Not specified
CNS cancer12.53Not specifiedNot specified
Melanoma22.59Not specifiedNot specified
Ovarian cancer27.71Not specifiedNot specified
Prostate cancer44.35Not specifiedNot specified
Breast cancer15.65Not specifiedNot specified

These results indicate that the compound exhibits significant growth inhibition across multiple cancer types, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, thiazolidinones have been studied for their antimicrobial effects. The structural characteristics of this compound may contribute to its efficacy against various bacterial and fungal strains.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones can be influenced by various substituents on the thiazolidine ring and the aromatic amine group. For instance:

  • The presence of fluorine enhances lipophilicity and may improve cellular uptake.
  • Modifications in the thiazolidine structure can lead to variations in potency and selectivity against different biological targets .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of related compounds:

  • Anticancer Screening : A study involving the National Cancer Institute's (NCI) 60 cell line panel demonstrated that derivatives similar to this compound exhibited varying degrees of cytotoxicity, with some showing promising activity against specific cancer types .
  • Antimicrobial Testing : Research on thiazolidinones has shown that these compounds can inhibit the growth of several pathogenic microorganisms, indicating their potential utility in developing new antimicrobial agents .

Properties

Molecular Formula

C9H11FN2O2S

Molecular Weight

230.26 g/mol

IUPAC Name

4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluoroaniline

InChI

InChI=1S/C9H11FN2O2S/c10-8-6-7(11)2-3-9(8)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5,11H2

InChI Key

PHBBLIGHSIZPRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=C(C=C2)N)F

Origin of Product

United States

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